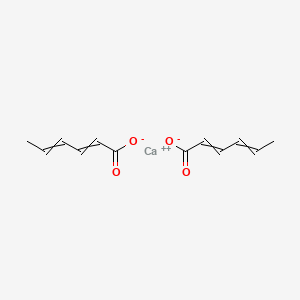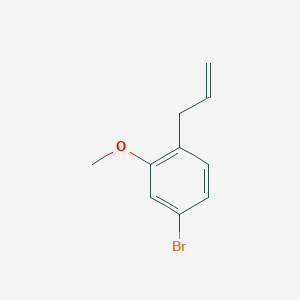![molecular formula C13H9BrF3N3O2 B12452437 N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12452437.png)
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a glycine moiety attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the pyrimidine ring in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Glycine Moiety: The glycine moiety can be attached to the pyrimidine ring through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophilic groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other similar compounds, such as:
N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: Similar structure but with a fluorophenyl group instead of a bromophenyl group.
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
N-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: Similar structure but with a methylphenyl group instead of a bromophenyl group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The presence of different substituents can affect the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of each derivative.
Propiedades
Fórmula molecular |
C13H9BrF3N3O2 |
|---|---|
Peso molecular |
376.13 g/mol |
Nombre IUPAC |
2-[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H9BrF3N3O2/c14-8-3-1-2-7(4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20) |
Clave InChI |
GNWIGPBYIUHVEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12452372.png)
![2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12452373.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B12452374.png)

![methyl 2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12452391.png)
![N-[4-({4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide](/img/structure/B12452392.png)
![N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12452397.png)
![1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one](/img/structure/B12452400.png)
![4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12452405.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12452413.png)


![N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B12452452.png)
